molecular formula C14H19NO5 B2962075 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide CAS No. 1418113-50-4

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B2962075
CAS No.: 1418113-50-4
M. Wt: 281.308
InChI Key: BSWSJVMFUHCYLY-GMAGZHIISA-N
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Description

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]decan-1-yl]methyl}-2,2-dimethylpropanamide is a structurally complex compound characterized by a tricyclo[5.2.1.0²,⁶]decan core system. This bicyclic framework incorporates two oxygen atoms (4,10-dioxa), two ketone groups (3,5-dioxo), and a methylene-linked 2,2-dimethylpropanamide substituent. The stereochemistry (1R,2S,6R,7S) further defines its three-dimensional conformation, which likely influences its physicochemical and biological properties.

Properties

IUPAC Name

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSJVMFUHCYLY-GMAGZHIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC[C@]12CC[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound possesses a molecular formula of C16H15NO6S and a molecular weight of 351.36 g/mol. The structure includes a dioxatricyclodecane moiety which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H15NO6S
Molecular Weight351.36 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit antineoplastic properties, potentially acting as an inhibitor of tumor growth through modulation of cellular pathways involved in apoptosis and cell cycle regulation.

Key Mechanisms:

  • Inhibition of Cell Proliferation: The compound may disrupt the normal cell cycle, leading to increased apoptosis in cancerous cells.
  • Antioxidant Activity: It may possess antioxidant properties that protect against oxidative stress in cells.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways related to tumor growth.

Research Findings

Recent studies have highlighted the biological effects of this compound:

Case Studies

  • Anticancer Activity:
    • A study evaluated its effects on various cancer cell lines (e.g., breast and prostate cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
  • Neuroprotective Effects:
    • In vitro studies demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.
    • The compound showed potential in reducing markers of inflammation and oxidative damage.
  • Enzyme Interaction:
    • Biochemical assays indicated that the compound inhibits certain cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Comparison with Similar Compounds

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl]methyl}-2-nitrobenzamide

This compound (CAS 1418113-88-8) shares the tricyclo core with the target molecule but differs in two key aspects:

  • Substituent : The 2-nitrobenzamide group introduces a strong electron-withdrawing nitro moiety, contrasting with the target’s bulky, lipophilic 2,2-dimethylpropanamide. This difference likely impacts solubility, bioavailability, and metabolic stability.
Property Target Compound Nitrobenzamide Analog
Molecular Formula C₁₄H₁₉NO₅ (estimated) C₁₆H₁₂N₂O₇
Molecular Weight ~313.3 (estimated) 344.27
Key Functional Groups 2,2-dimethylpropanamide 2-nitrobenzamide
Core Saturation Saturated Unsaturated (dec-8-en)

3,5-Dithiatricyclo[5.2.1.0²,⁶]decan-4-one

This analog replaces the 4,10-dioxa oxygen atoms with sulfur (4,10-dithia), significantly altering electronic and steric properties:

  • Ring Strain : Sulfur’s larger atomic radius may reduce ring strain, increasing conformational flexibility compared to the rigid dioxa framework.

Functional Group Analogs

Phenoxyacetamide Derivatives (Pharmacopeial Forum, 2017)

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide share the amide functionality but feature distinct backbones and substituents:

  • Backbone Complexity : These compounds incorporate hexane chains with hydroxyl and phenyl groups, offering greater flexibility but reduced stereochemical rigidity.
  • Biological Implications: The phenoxyacetamide group may enhance membrane permeability due to its aromaticity, whereas the target’s dimethylpropanamide prioritizes steric bulk.

Spiro-Bicyclic Amide (Chemie Report, 2025)

The compound (2S)-2-{(2S,4E)-4-{(2E,4E,6R)-6-[(1R,2R,5R,6S,7R)-1,6-dimethylspiro[8,9-dioxabicyclo[3.3.1]non-3-ene-2,2'-oxiran]-7-yl]...propanamide features a spiro-bicyclic system with a propanamide terminus. Key comparisons include:

  • Solubility : The hydroxyl and methyltetrahydropyran groups may improve aqueous solubility relative to the target’s hydrophobic tricyclo core.
  • Metabolic Stability : The spiro-oxiran moiety could confer resistance to enzymatic degradation compared to the target’s dioxa/dioxo system.

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